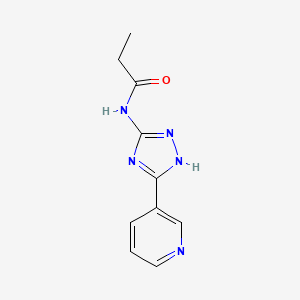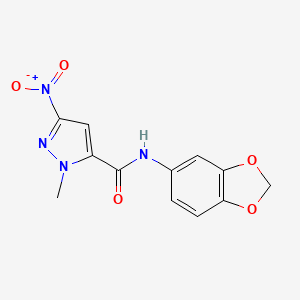
2-methyl-5,7-dinitro-3-phenylquinazolin-4(3H)-one
Descripción general
Descripción
2-methyl-5,7-dinitro-3-phenylquinazolin-4(3H)-one, also known as DNQX, is a synthetic compound that belongs to the family of quinazolinone derivatives. It is a potent and selective antagonist of ionotropic glutamate receptors, which are crucial for the functioning of the nervous system. DNQX has been widely used in scientific research to investigate the mechanisms of synaptic transmission and plasticity, as well as to develop new drugs for the treatment of neurological disorders.
Mecanismo De Acción
2-methyl-5,7-dinitro-3-phenylquinazolin-4(3H)-one acts as a competitive antagonist of ionotropic glutamate receptors, particularly the AMPA receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the activity of AMPA receptors, this compound can inhibit the fast excitatory synaptic transmission in the brain, leading to the suppression of LTP and LTD.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the nervous system. By blocking the AMPA receptors, this compound can reduce the excitability of neurons and inhibit the release of neurotransmitters such as dopamine and serotonin. It can also reduce the activity of NMDA receptors, which are important for the induction of LTP and LTD. This compound has been shown to have neuroprotective effects in animal models of stroke and neurodegenerative diseases, by reducing the excitotoxicity and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-5,7-dinitro-3-phenylquinazolin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to block the fast excitatory synaptic transmission, and its widespread availability. However, this compound also has some limitations, including its potential toxicity and side effects, its limited ability to cross the blood-brain barrier, and its interference with other glutamate receptors and ion channels.
Direcciones Futuras
There are several future directions for the use of 2-methyl-5,7-dinitro-3-phenylquinazolin-4(3H)-one in scientific research. One direction is to investigate the role of AMPA receptors in neurological disorders such as depression, anxiety, and addiction. Another direction is to develop new drugs that target the AMPA receptors for the treatment of these disorders. This compound can also be used to study the mechanisms of synaptic plasticity in other regions of the brain, such as the cerebellum and the hippocampus. Finally, this compound can be used in combination with other drugs and techniques, such as optogenetics and chemogenetics, to manipulate and study the activity of specific neurons and circuits in the brain.
Aplicaciones Científicas De Investigación
2-methyl-5,7-dinitro-3-phenylquinazolin-4(3H)-one has been extensively used in scientific research to investigate the role of glutamate receptors in synaptic transmission and plasticity. It has been shown to block the activity of AMPA receptors, which are important for the fast excitatory synaptic transmission in the brain. By blocking the AMPA receptors, this compound can be used to study the mechanisms of long-term potentiation (LTP) and long-term depression (LTD), which are crucial for learning and memory. This compound has also been used to investigate the role of glutamate receptors in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-methyl-5,7-dinitro-3-phenylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O5/c1-9-16-12-7-11(18(21)22)8-13(19(23)24)14(12)15(20)17(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETFMNWPSONPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(allyloxy)phenyl]-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole](/img/structure/B4333097.png)
![1-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B4333105.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-1-methyl-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4333120.png)
![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-1-methyl-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4333136.png)
![methyl 4-({[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}methyl)benzoate](/img/structure/B4333141.png)
![1-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4333143.png)
![6-chloro-N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B4333147.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-4-fluorobenzamide](/img/structure/B4333155.png)

![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-4-methoxybenzamide](/img/structure/B4333177.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-(2-thienyl)acetamide](/img/structure/B4333181.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4333188.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4333192.png)